molecular formula C11H18F3NO4 B12299966 (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

Cat. No.: B12299966
M. Wt: 285.26 g/mol
InChI Key: OWGGQBZQMQMPBI-UHFFFAOYSA-N
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Description

®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that includes an amino group, a methyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoroacetic acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
  • ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one hydrochloride
  • ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one acetate

Uniqueness

The uniqueness of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate lies in its specific stereochemistry and the presence of the trifluoroacetate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)

InChI Key

OWGGQBZQMQMPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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